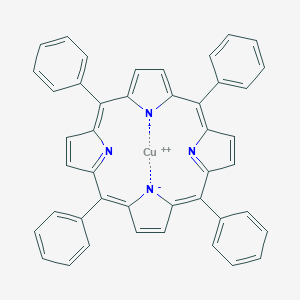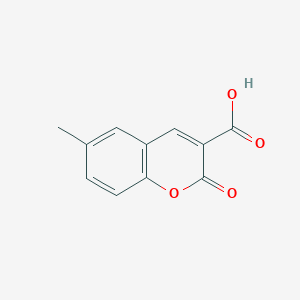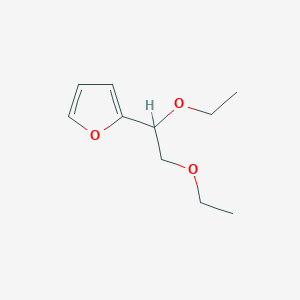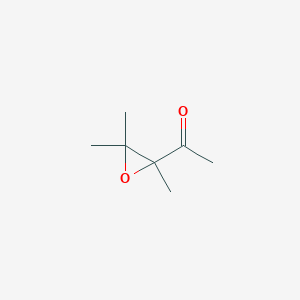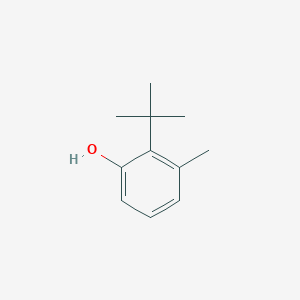
2-tert-Butyl-m-cresol
概要
説明
2-tert-Butyl-m-cresol is a clear colorless liquid . It has a molecular formula of C11H16O and is used in various applications such as a disinfectant, in rubber manufacturing, as a lubricating oil additive, and more .
Synthesis Analysis
The synthesis of 2-tert-butyl-4-methylphenol is significant due to its wide application in industry . An efficient and mild method for the alkylation of p-cresol and tert-butyl alcohol has been established . Caprolactam was chosen as the hydrogen-bonding acceptor; p-toluenesulfonic acid was employed as the hydrogen-bonding donor, and a deep eutectic solvent (DES) was prepared to catalyze the alkylation reaction .Molecular Structure Analysis
The molecular structure of 2-tert-Butyl-m-cresol is characterized by a molecular formula of C11H16O . The molecular weight is 164.24 g/mol . The InChIKey is SDJUKATYFRSDAS-UHFFFAOYSA-N .Chemical Reactions Analysis
The alkylation of p-cresol and tert-butyl alcohol is an important reaction due to its wide application in the preparation of many kinds of fine chemicals, additives in the food industry, UV absorbers, and polymerization inhibitors . An efficient catalyst can reduce the reaction energy barrier, and much milder reaction conditions can be used in the reaction system .Physical And Chemical Properties Analysis
2-tert-Butyl-m-cresol has a molecular weight of 164.24 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 1 . The Topological Polar Surface Area is 20.2 Ų .科学的研究の応用
Optimization in Chemical Processes : TBC is used in the alkylation of p-cresol with tert-butyl alcohol, employing ionic liquid catalysts. Optimization of process parameters such as temperature, reactant mole ratio, and catalyst ratio is crucial for maximizing conversion and yield of TBC (Elavarasan, Kondamudi, & Upadhyayula, 2009).
Separation Techniques : The separation of p-cresol from its mixture with 2,6-xylenol, using tert-butyl alcohol in adductive crystallization, is another area of application. TBC plays a role in these separation processes (Jadhav, Chivate, & Tavare, 1991).
Materials Science : In the manufacture of phenolic resins for can coatings, TBC derived from tert-butyl phenol is analyzed to understand the composition and characteristics of resoles (Biedermann & Grob, 2006).
Catalysis and Reaction Mechanisms : Studies on the liquid phase tert-butylation of cresols, catalyzed by various acids, have shown TBC's importance in understanding reaction mechanisms and improving catalytic efficiency (Bhatt & Patel, 2007).
Synthesis of Pharmaceuticals : The synthesis of tert-butyl-hydroxylated di-tert-butyl-4-hydroxybenzaldehyde, starting from 2-tert-butyl-p-cresol, is critical in the pharmaceutical industry, especially for the production of antiarthritic drugs (Inagaki, Matsumoto, & Tsuri, 2003).
Electrochemical Applications : In the field of electrochemistry, TBC (as 2,6-di-tert-butyl-4-methylphenol or DBPC) is widely used as an antioxidant in transformer oil. Its electrochemical properties are crucial for the development of new determination methods in transformer oils (Zhou, Bing, Tao, & Song, 2012).
Quantum Chemical Studies : Ab initio studies of the alkylation of m-cresol with tert-butanol catalyzed by SO3H-functionalized ionic liquids provide insights into the reaction mechanisms and product selectivities involving TBC (Zhou et al., 2010).
Green Chemistry : Novel mesoporous solid superacids have been investigated for the selective C-alkylation of m-cresol with tert-butanol, where TBC is a key product. This highlights its role in developing greener and cleaner chemical processes (Yadav & Pathre, 2006).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-tert-butyl-3-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-8-6-5-7-9(12)10(8)11(2,3)4/h5-7,12H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDJUKATYFRSDAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7065336 | |
| Record name | 2-tert-Butyl-m-cresol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7065336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-tert-Butyl-m-cresol | |
CAS RN |
13037-79-1 | |
| Record name | 2-tert-Butyl-m-cresol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13037-79-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-tert-Butyl-3-methylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013037791 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2-(1,1-dimethylethyl)-3-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-tert-Butyl-m-cresol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7065336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-TERT-BUTYL-3-METHYLPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2NJ28RZ44 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Hydroxy-4-[2-(2-hydroxy-3,5-dimethylphenyl)-2-oxoethyl]-2,6-piperidinedione](/img/structure/B82751.png)
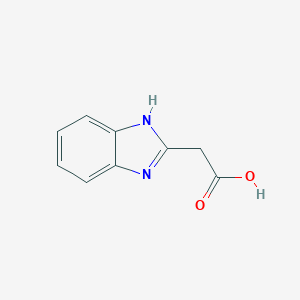
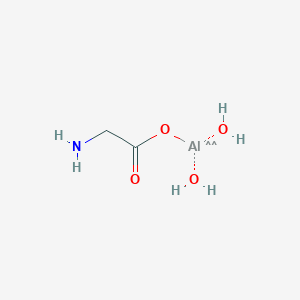
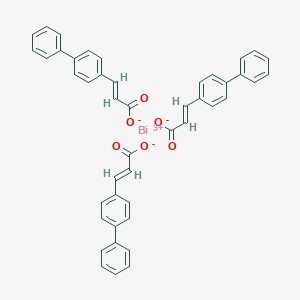
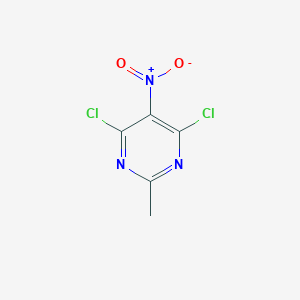
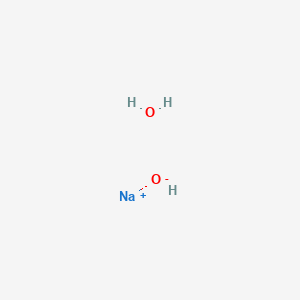
![Octadecanoic acid, 12-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B82764.png)
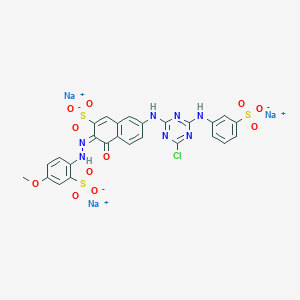
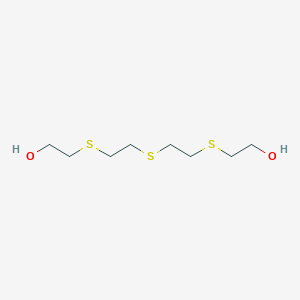
![[Nitro-[[nitro-[[nitro(nitrooxymethyl)amino]methyl]amino]methyl]amino]methyl nitrate](/img/structure/B82769.png)
